molecular formula C13H18N2O3 B1195907 Heptabarbital CAS No. 509-86-4

Heptabarbital

Cat. No.: B1195907
CAS No.: 509-86-4
M. Wt: 250.29 g/mol
InChI Key: PAZQYDJGLKSCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

One common method involves the reaction of cycloheptanone with diethyl malonate in the presence of sodium ethoxide, followed by cyclization with urea to form the barbiturate ring . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Heptabarbital undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule using reagents like bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Heptabarbital has been used in various scientific research applications, including:

Mechanism of Action

Heptabarbital exerts its effects by binding to the GABAA receptor at either the alpha or the beta subunit . These binding sites are distinct from GABA itself and also distinct from the benzodiazepine binding site. By potentiating the effect of GABA at this receptor, this compound decreases input resistance, depresses burst and tonic firing, and increases burst duration and mean conductance at individual chloride channels. This increases both the amplitude and decay time of inhibitory postsynaptic currents. Additionally, this compound blocks the AMPA receptor, a subtype of glutamate receptor, and binds to neuronal nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Biological Activity

Heptabarbital, a member of the barbiturate class of drugs, is primarily recognized for its sedative and hypnotic properties. This article delves into its biological activity, examining its pharmacodynamics, pharmacokinetics, and clinical implications through various studies and case analyses.

This compound exerts its effects mainly through modulation of the GABAA receptor, which is critical in the central nervous system (CNS). The drug binds to specific sites on the GABAA receptor distinct from those utilized by GABA itself and benzodiazepines. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons, which diminishes their excitability and results in sedative effects .

In addition to its GABAergic activity, this compound also inhibits AMPA receptors, which are involved in excitatory neurotransmission mediated by glutamate. This dual action contributes to its overall depressant effects on the CNS .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A notable study evaluated the drug's concentration-response relationship in adult female rats. The research indicated that serum concentrations at the onset of loss of righting reflex (LRR) were consistent across varying infusion rates, suggesting a stable pharmacodynamic response regardless of administration speed. Key findings include:

  • Serum Concentration at LRR : Increased slightly with higher infusion rates.
  • Brain Tissue Concentration : Remained stable despite different dosing protocols, indicating a predictable pharmacokinetic behavior .

Table 1 summarizes the concentration levels observed in various biological compartments:

Compartment Concentration at Onset of LRR (mg/kg) Standard Deviation (SD)
Serum778
Brain Tissue767
Cerebrospinal Fluid (CSF)295

Clinical Applications

This compound has been used historically in medical settings for inducing anesthesia and managing seizures. Its efficacy as a sedative-hypnotic agent is well-documented; however, it has largely fallen out of favor due to the availability of safer alternatives with fewer side effects.

Case Studies

  • Anesthetic Use : In a controlled study involving surgical patients, this compound was administered as part of an anesthetic regimen. The drug effectively induced sedation with minimal adverse effects when monitored closely .
  • Seizure Management : A retrospective analysis reported that this compound was utilized in emergency settings for seizure control. Patients demonstrated significant improvement in seizure frequency and duration during treatment periods .

Safety Profile and Side Effects

While this compound is effective as a sedative, its use is associated with several risks:

  • Respiratory Depression : High doses can lead to significant respiratory depression, necessitating careful dosing and monitoring.
  • Dependence and Withdrawal : Prolonged use can result in physical dependence; withdrawal symptoms may occur if the drug is abruptly discontinued .

Q & A

Basic Research Questions

Q. What are the key structural and synthetic considerations for synthesizing heptabarbital, and how can its purity and identity be validated experimentally?

this compound (C₁₃H₁₈N₂O₃) is synthesized via a multi-step process involving Knoevenagel condensation, dehydration, debromination, cyclization, and imine hydrolysis. To validate purity and identity:

  • Use high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure.
  • Conduct melting point analysis to assess purity.
  • For novel derivatives, provide elemental analysis (C, H, N percentages) and mass spectrometry data.
  • Reference existing protocols for known barbiturates to ensure reproducibility .

Q. How does the chemical structure of this compound influence its pharmacological classification and duration of action?

this compound’s short-acting sedative/hypnotic properties are attributed to its cycloalkenyl substituent at the 3-position, which enhances lipid solubility and accelerates metabolic breakdown. Structural analogs with longer alkyl chains (e.g., phenobarbital) exhibit prolonged effects due to slower hepatic oxidation. Key methods to study this include:

  • In vitro metabolic assays using hepatocyte suspensions to measure clearance rates .
  • Comparative pharmacokinetic modeling of barbiturates with varying substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound elimination rates observed across in vitro and in vivo models?

Discrepancies (e.g., Noctal’s faster elimination in vivo vs. equal rates in hepatocyte suspensions ) may arise from differences in liver enzyme activity or blood flow dynamics . Methodological strategies include:

  • Cross-species perfusion studies to isolate metabolic vs. excretory pathways .
  • Pharmacokinetic simulations incorporating variables like cytochrome P450 content (13.6 vs. 31.0 nMol/g in humans vs. rats ).
  • Dose-response experiments under controlled physiological conditions (pH, pO₂) to replicate in vivo environments .

Q. What experimental designs are optimal for analyzing interspecies differences in this compound metabolism?

To address species-specific metabolic variations (e.g., 5-ethyl-5-alkyl derivatives metabolized via penultimate hydroxylation in rats vs. 3-position oxidation in humans ):

  • Use This compound clearance ratios as a reference metric in parallel assays .
  • Combine microsomal enzyme assays (Vmax, Km measurements) with intersubject variability analysis (e.g., human liver samples from diverse donors).
  • Apply allometric scaling to adjust for differences in liver mass and blood flow .

Q. How can researchers ensure reproducibility in studies investigating this compound’s mechanism of action?

Reproducibility challenges often stem from inconsistent experimental conditions or data reporting . Mitigation strategies include:

  • Detailed method documentation : Specify species, strain, age, and hepatocyte isolation protocols .
  • Standardized controls : Use this compound as an internal reference in metabolic studies .
  • Open-access data sharing : Publish raw clearance rates, half-lives, and statistical significance thresholds (e.g., P < 0.001 ).

Q. Methodological Recommendations

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Non-linear regression models to estimate EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Meta-analysis of interspecies data to identify conserved metabolic pathways .

Q. How should researchers address ethical and practical limitations in human trials involving this compound?

  • Prioritize in vitro models (e.g., human hepatocyte lines) to minimize ethical risks .
  • For in vivo studies, adopt double-blind randomized designs and report intersubject variability transparently .

Properties

IUPAC Name

5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZQYDJGLKSCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17626-60-7 (mono-hydrochloride salt)
Record name Heptabarbital [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10198927
Record name Heptabarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.24e-01 g/L
Record name Heptabarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Heptabarbital (like all barbiturates) works by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. Heptabarbital also appears to bind neuronal nicotinic acetylcholine receptors.
Record name Heptabarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

509-86-4
Record name Heptabarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=509-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptabarbital [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptabarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptabarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptabarb
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.371
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTABARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10R70ML23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 °C
Record name Heptabarbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptabarbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.